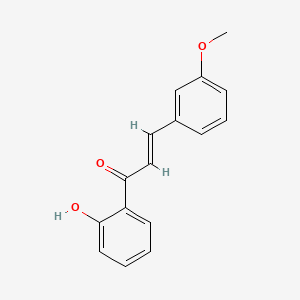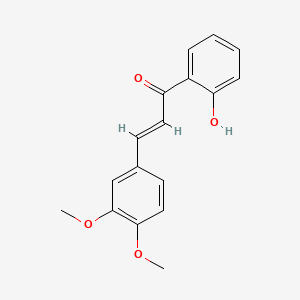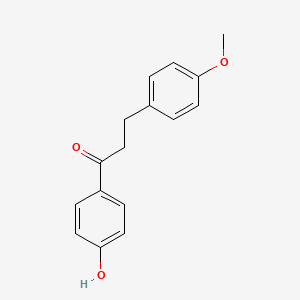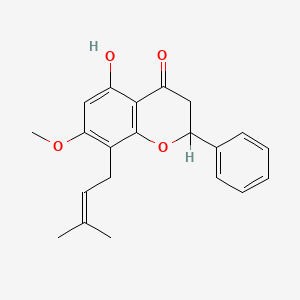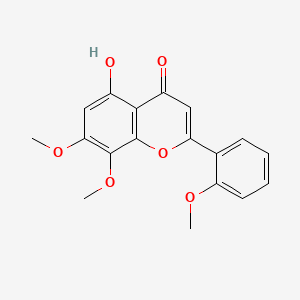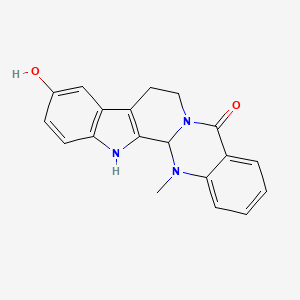
Kaempferol 3-(6''-acetylglucoside) 7-rhamnoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside belongs to the class of organic compounds known as flavonoid-7-o-glycosides . It is a flavonoid antioxidant found in fruits and vegetables . It is isolated from the roots of Ligusticum jeholense Nakai et Kitag .
Molecular Structure Analysis
The molecular formula of Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is C29H32O16. It has several isomers, each with slightly different structures .Physical And Chemical Properties Analysis
The density of Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is approximately 1.7±0.1 g/cm3. Its boiling point is around 942.1±65.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Kaempferol and its associated compounds exhibit antibacterial, antifungal, and antiprotozoal activities . The development of drugs and treatment schemes based on these compounds is becoming increasingly important in the face of emerging resistance of numerous pathogens .
Anticarcinogenic Effects
Kaempferol has been studied for its anticarcinogenic effects . It has shown potential in inhibiting the growth of cancer cells and inducing apoptosis .
Anti-inflammatory Effects
Kaempferol is known for its anti-inflammatory effects . It can help reduce inflammation and has been studied for its potential use in treating inflammatory diseases .
Antioxidant Properties
Kaempferol has antioxidant properties . It has been studied for its function in stimulating antioxidant enzymes, controlling ROS formation, and its anti-hemolytic effects of lipid peroxidation .
Anti-diabetic Properties
Kaempferol has been studied for its anti-diabetic properties . It has shown potential in managing blood sugar levels and could be beneficial for people with diabetes .
Immunomodulatory Properties
Kaempferol has immunomodulatory properties . It can modulate the immune response, which could be beneficial in treating various immune-related diseases .
Nanoformulation Strategies
Kaempferol has been studied for its potential in nanoformulation strategies . Nanoformulation has been employed to enhance the solubility and bioavailability of poorly soluble and bioavailable phytochemicals like kaempferol .
Treatment of Rheumatoid Arthritis
Kaempferol has been indicated to inhibit FGFR3 activity by binding to the active pocket of the FGFR3 kinase domain . This could potentially be beneficial in the treatment of rheumatoid arthritis .
Mecanismo De Acción
- Antioxidative and Anti-inflammatory Effects :
- Apoptosis Induction :
- The kaempferol derivative 3-O-b-isorhamninoside (isolated from Rhamnus alaternus L. leaves) induces apoptosis in human lymphoblastoid cells through the extrinsic apoptotic pathway .
- Inactivation of NLRP3 Inflammasome :
- Kaempferol affects multiple pathways:
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O16/c1-10-19(33)22(36)24(38)28(41-10)42-14-7-15(32)18-16(8-14)43-26(12-3-5-13(31)6-4-12)27(21(18)35)45-29-25(39)23(37)20(34)17(44-29)9-40-11(2)30/h3-8,10,17,19-20,22-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLPJSOUAYAGD-DYJXLLAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

